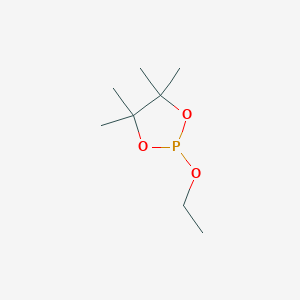![molecular formula C7H15NO3Sn B14657457 1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane CAS No. 41766-04-5](/img/structure/B14657457.png)
1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[333]undecane is a unique organotin compound characterized by its tricyclic structure
準備方法
The synthesis of 1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane typically involves the reaction of tris(2-hydroxyethyl)amine with tin(IV) chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired tricyclic structure. The process can be summarized as follows:
Reactants: Tris(2-hydroxyethyl)amine and tin(IV) chloride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Procedure: The reactants are mixed and heated to facilitate the formation of the tricyclic structure. The product is then purified using standard techniques such as recrystallization or chromatography.
化学反応の分析
1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the tin atom is replaced by other metals or non-metals. For example, reaction with halogens can lead to the formation of tin halides.
科学的研究の応用
1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where organotin compounds have shown promise.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
作用機序
The mechanism of action of 1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The tin atom in the compound can form strong bonds with other elements, facilitating catalytic processes. The tricyclic structure also allows for unique interactions with biological molecules, potentially leading to its observed biological activities.
類似化合物との比較
1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains silicon instead of tin and exhibits different chemical reactivity and applications.
1-Methyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane: This germanium-containing compound also shows unique properties and is used in different applications compared to its tin counterpart.
The uniqueness of 1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[33
特性
CAS番号 |
41766-04-5 |
|---|---|
分子式 |
C7H15NO3Sn |
分子量 |
279.91 g/mol |
IUPAC名 |
1-methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C6H12NO3.CH3.Sn/c8-4-1-7(2-5-9)3-6-10;;/h1-6H2;1H3;/q-3;;+3 |
InChIキー |
WWKWRZJWUHZKQC-UHFFFAOYSA-N |
正規SMILES |
C[Sn]12OCCN(CCO1)CCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


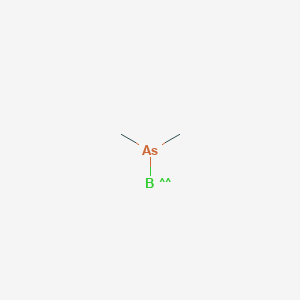
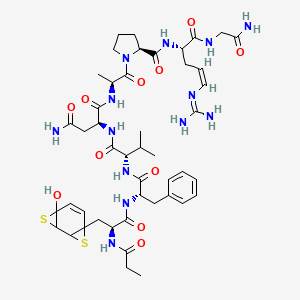


![1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol](/img/structure/B14657394.png)
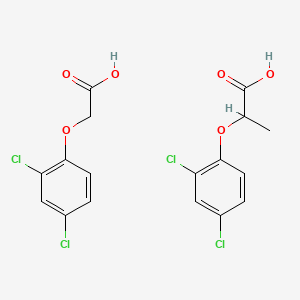
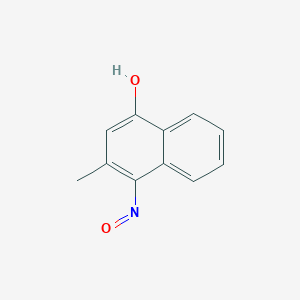
![N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14657415.png)
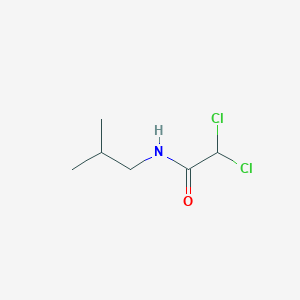


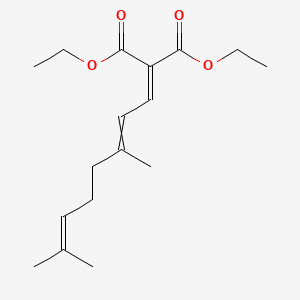
![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)
